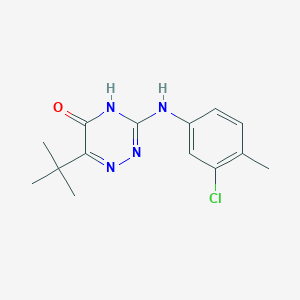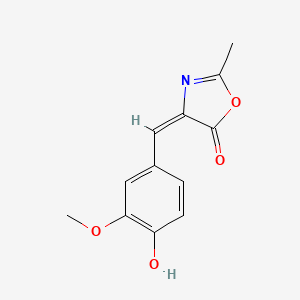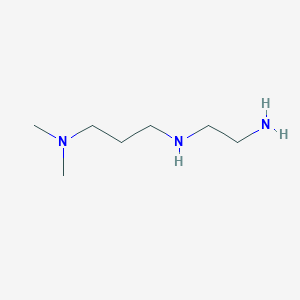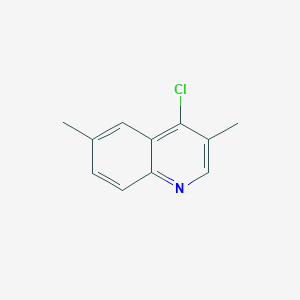
6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a tert-butyl group, a chloro-methylphenyl group, and an amino group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Attachment of the Chloro-Methylphenyl Group: This step involves the substitution reaction where the chloro-methylphenyl group is attached to the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield triazine oxides.
Reduction: May produce amines or other reduced forms.
Substitution: Can result in various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Cellular Processes: Such as DNA replication or protein synthesis.
Inducing Cellular Responses: Leading to apoptosis or other cellular outcomes.
Comparación Con Compuestos Similares
Similar Compounds
6-(tert-butyl)-3-((3-chloro-4-methylphenyl)amino)-1,2,4-triazin-5(4H)-one: Shares structural similarities with other triazine derivatives.
Other Triazine Derivatives: Such as melamine, cyanuric acid, and atrazine.
Uniqueness
Structural Features: The presence of the tert-butyl group and the chloro-methylphenyl group distinguishes it from other triazine derivatives.
Specific Applications: Its unique structure may confer specific properties and applications not shared by other triazine compounds.
Propiedades
Fórmula molecular |
C14H17ClN4O |
|---|---|
Peso molecular |
292.76 g/mol |
Nombre IUPAC |
6-tert-butyl-3-(3-chloro-4-methylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H17ClN4O/c1-8-5-6-9(7-10(8)15)16-13-17-12(20)11(18-19-13)14(2,3)4/h5-7H,1-4H3,(H2,16,17,19,20) |
Clave InChI |
JTHGYYGZPIFRQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12122313.png)
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B12122314.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12122318.png)



![2-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B12122337.png)

![2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12122342.png)


![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12122369.png)


